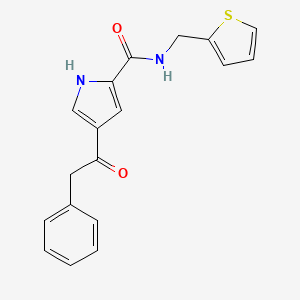
4-(2-phenylacetyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-phenylacetyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide, also known as 4-PT, is a small molecule that has been studied for its potential applications in scientific research. It has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions.
Mechanism of Action
4-(2-phenylacetyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide has been studied for its mechanism of action. It has been found to interact with a variety of proteins, including histone deacetylases (HDACs). This interaction leads to the inhibition of HDACs, which in turn leads to the activation of gene expression. Additionally, 4-(2-phenylacetyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide has been found to interact with a variety of other proteins, including transcription factors and chromatin remodeling proteins.
Biochemical and Physiological Effects
4-(2-phenylacetyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide has been studied for its biochemical and physiological effects. It has been found to have a variety of effects, including the inhibition of histone deacetylases and the activation of gene expression. Additionally, 4-(2-phenylacetyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide has been found to affect a variety of other biochemical and physiological processes, including the regulation of cell proliferation and apoptosis, as well as the regulation of signal transduction pathways.
Advantages and Limitations for Lab Experiments
4-(2-phenylacetyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide has a number of advantages for use in lab experiments. It is a small molecule, which makes it easy to synthesize and handle. Additionally, it has a high degree of specificity for its target proteins, which makes it ideal for use in experiments that require a high degree of specificity. However, there are also some limitations to using 4-(2-phenylacetyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide in lab experiments. For example, it is not water soluble, which can limit its use in aqueous solutions.
Future Directions
There are a number of future directions that can be pursued with 4-(2-phenylacetyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide. For example, it can be used to further study the mechanism of action of existing drugs, as well as to develop new drugs. Additionally, it can be used to study the regulation of gene expression, as well as other biochemical and physiological processes. Finally, it can be used to further study the advantages and limitations of using 4-(2-phenylacetyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide in lab experiments.
Synthesis Methods
4-(2-phenylacetyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide can be synthesized using a three-step reaction sequence. The first step involves the reaction of 2-thienylmethyl-1H-pyrrole-2-carboxamide and phenylacetyl chloride in the presence of triethylamine. This reaction yields 4-(2-phenylacetyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide. The second step involves the removal of the protecting group (triethylamine) with trifluoroacetic acid. The third and final step involves the deprotection of the carboxamide group with trifluoroacetic acid.
Scientific Research Applications
4-(2-phenylacetyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide has been studied for its potential applications in scientific research. It has been used in the development of new drugs, as well as in the study of the mechanism of action of existing drugs. Additionally, it has been used in the study of biochemical and physiological processes, such as the regulation of gene expression.
properties
IUPAC Name |
4-(2-phenylacetyl)-N-(thiophen-2-ylmethyl)-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O2S/c21-17(9-13-5-2-1-3-6-13)14-10-16(19-11-14)18(22)20-12-15-7-4-8-23-15/h1-8,10-11,19H,9,12H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMAUDDQEFCFBOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)C2=CNC(=C2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-phenylacetyl)-N-(2-thienylmethyl)-1H-pyrrole-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

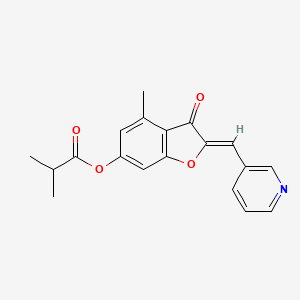
![2-((2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)oxy)-N-((6-ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2855346.png)
![(Z)-ethyl 3-(2-methoxy-2-oxoethyl)-2-((5-nitrothiophene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2855351.png)

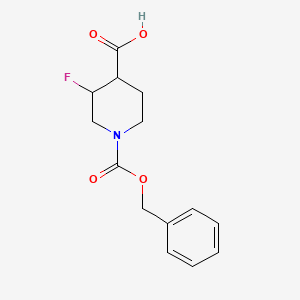
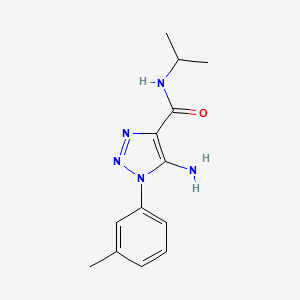
![4-[(4-Benzylpiperazino)sulfinyl]-3-methoxy-2-methylphenyl methyl ether](/img/structure/B2855356.png)
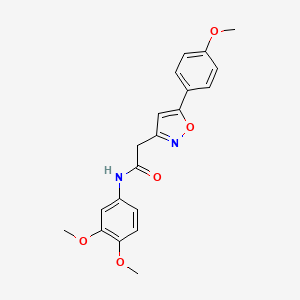

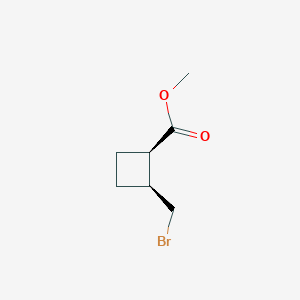

![Sodium 4-fluoro-1-isopropyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2855364.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)acetamide](/img/structure/B2855366.png)